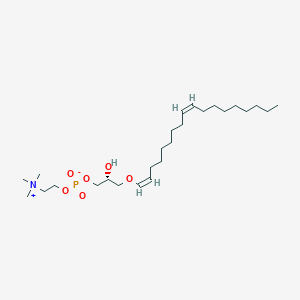
Lpc(O-18:2(1Z,9Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1Z,9Z)-octadecadienyl]-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-sn-glycero-3-phosphocholine in which the alkenyl group is (1Z,9Z)-octadecadienyl. It has a role as a mouse metabolite and a human metabolite.
Aplicaciones Científicas De Investigación
1. Biobank Samples and Large Prospective Cohorts
Lpc(O-18:2(1Z,9Z)) is relevant in the context of large prospective cohorts (LPC) in health research. The Biobanking and Biomolecular Research Infrastructure - Large Prospective Cohorts (BBMRI-LPC) project focuses on promoting collaborative research using LPCs in the study of common chronic diseases. This initiative highlights the importance of efficient sharing and pooling of biobank samples and data for advancing biomedical science (Simell et al., 2019).
2. High-Throughput Quantification in Disease Research
Lpc(O-18:2(1Z,9Z)) is a type of lysophosphatidylcholine (LPC), which has been suggested to play functional roles in various diseases like atherosclerosis, diabetes, and cancer. The development of a high-throughput quantification methodology using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for LPCs has enabled systematic evaluation of LPC species concentrations, potentially useful in diagnostics (Liebisch et al., 2002).
3. Application in Strain Measurement Techniques
The luminescent photoelastic coating (LPC) technique, which employs a luminescent dye, has been used to measure full-field strain and principal strain directions on complex three-dimensional geometries. This application is significant in engineering fields, such as automotive and aerospace, for stress analysis and material testing (Hubner & Chen, 2007).
4. Biomarkers in Disease Diagnosis
The ability to accurately determine LPC levels in biological samples is crucial for diagnosing diseases like psoriasis. Techniques involving magnetic nanocomposites coupled with LC-MS/MS methods have been developed for the selective separation and enrichment of LPCs from complex biological matrices, aiding in disease diagnosis and prediction (He et al., 2021).
Propiedades
Nombre del producto |
Lpc(O-18:2(1Z,9Z)) |
|---|---|
Fórmula molecular |
C26H52NO6P |
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,20,22,26,28H,5-11,14-19,21,23-25H2,1-4H3/b13-12-,22-20-/t26-/m1/s1 |
Clave InChI |
KJUNGQXFZYMUOH-FKWLWHCOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

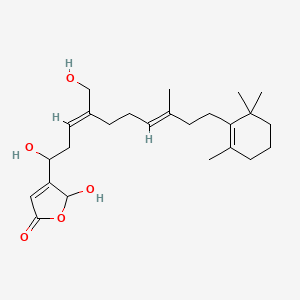
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
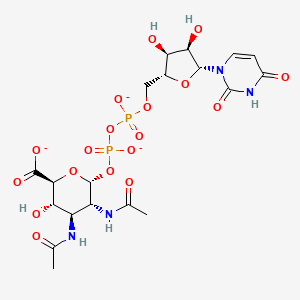
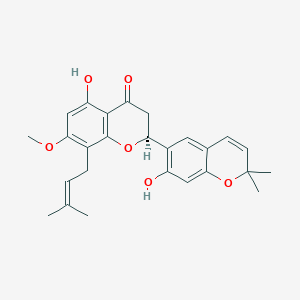
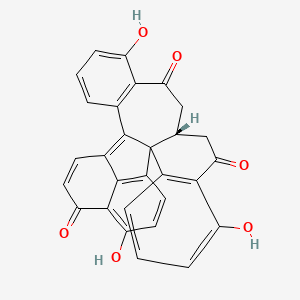
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)


